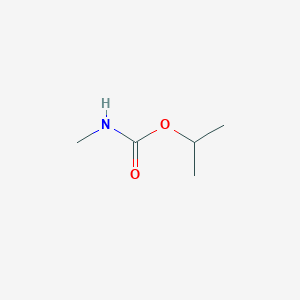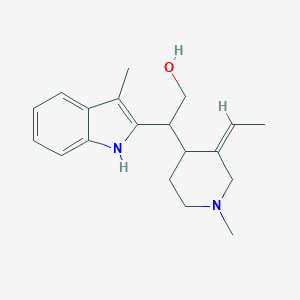
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and neurological disorders.
Mecanismo De Acción
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- acts as a synthetic cannabinoid receptor agonist. The compound binds to the cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, and other physiological processes. The activation of these receptors by the compound leads to the release of neurotransmitters, which can help to alleviate pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been shown to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- in lab experiments is its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which can be useful in the study of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the compound's effects on other physiological processes, such as immune function and metabolism. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in human studies.
Métodos De Síntesis
The synthesis of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- involves several steps. The first step involves the synthesis of 1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-ethylidene-1-methyl-4-piperidone to form the intermediate product. The intermediate product is then reduced to form the final product, 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-.
Aplicaciones Científicas De Investigación
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been extensively studied for its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and neuropathic pain.
Propiedades
Número CAS |
1850-29-9 |
|---|---|
Nombre del producto |
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[(3Z)-3-ethylidene-1-methylpiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C19H26N2O/c1-4-14-11-21(3)10-9-16(14)17(12-22)19-13(2)15-7-5-6-8-18(15)20-19/h4-8,16-17,20,22H,9-12H2,1-3H3/b14-4+ |
Clave InChI |
DPTDKANPGYZAND-LNKIKWGQSA-N |
SMILES isomérico |
C/C=C/1\CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
SMILES |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
SMILES canónico |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
Sinónimos |
β-(3-Ethylidene-1-methyl-4-piperidyl)-3-methyl-1H-indole-2-ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



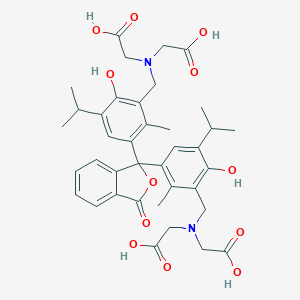


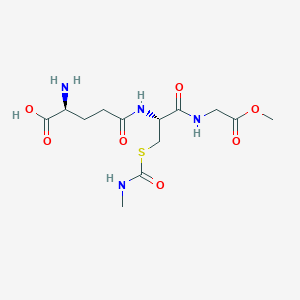
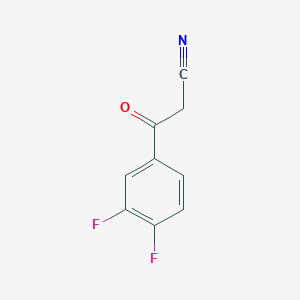


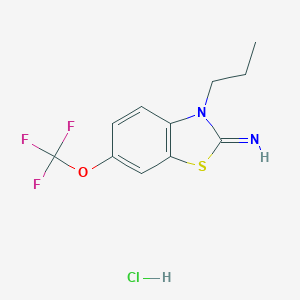
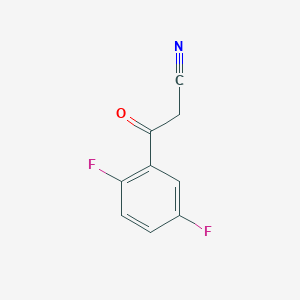
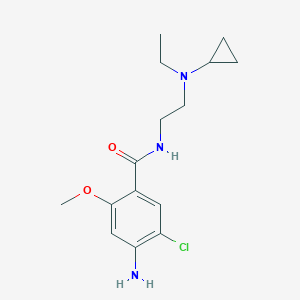
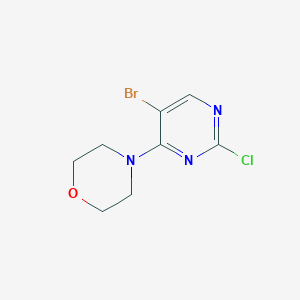
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

